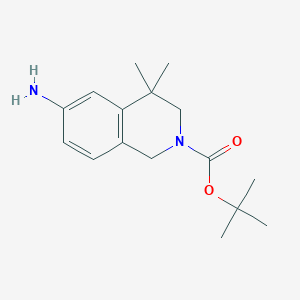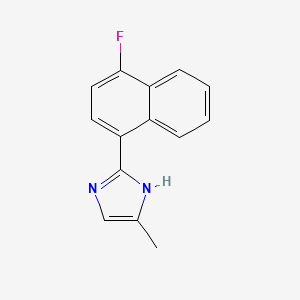
2-(4-Fluoro-1-naphthyl)-5-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is a chemical compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and an imidazole ring substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronaphthalene and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Fluoro-1-naphthyl)-5-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents on the naphthalene ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
科学的研究の応用
2-(4-Fluoro-1-naphthyl)-5-methylimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.
類似化合物との比較
Similar Compounds
- 1-(4-Fluoro-1-naphthyl)-2-(3-methylphenyl)ethanol
- 2-{[(4-Fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole
- N-(2-{[(4-Fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide
Uniqueness
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is unique due to its specific substitution pattern and the presence of both a fluorinated naphthalene ring and a methylated imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H11FN2 |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
2-(4-fluoronaphthalen-1-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C14H11FN2/c1-9-8-16-14(17-9)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-8H,1H3,(H,16,17) |
InChIキー |
BFRYDMMYNHLCHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC=C(C3=CC=CC=C32)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)

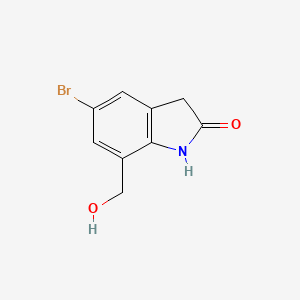
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
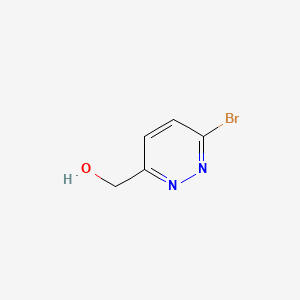
![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
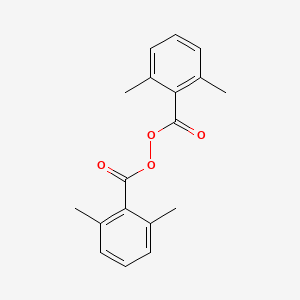
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
